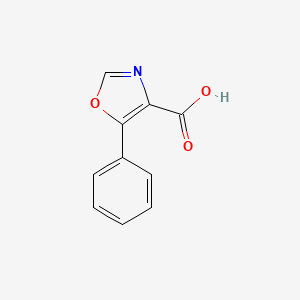

5-Phenyl-1,3-oxazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDIKJSGDVSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379967 | |

| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99924-18-2 | |

| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Potential of 5 Phenyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Antimicrobial Efficacy

The 1,3-oxazole scaffold is a core component in various compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-biofilm properties. mdpi.com

Antibacterial Activity against Specific Strains (e.g., S. aureus, E. coli, B. subtilis, K. pneumonia)

Derivatives of 1,3-oxazole have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-α-amino acids and their cyclized 1,3-oxazol-5(4H)-one counterparts, which are related to the core structure, have been evaluated for their antimicrobial potential. One such derivative, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid, demonstrated activity against Escherichia coli. Another related compound, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate, was found to be active against Bacillus subtilis. In other studies, nalidixic acid derivatives where the carboxylic group was replaced by a 1,3,4-oxadiazole (B1194373) ring (an isomer of 1,3-oxazole) showed activity against S. aureus, B. cereus, E. coli, and K. pneumoniae that was two to three times stronger than the parent drug. nih.gov

Table 1: Antibacterial Activity of Selected 1,3-Oxazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-acylamino-1,3,4-oxadiazole derivative (22a) | Staphylococcus aureus | 1.56 |

| 2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c) | Bacillus subtilis | 0.78 |

| N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, E. coli | Comparable or higher than gentamicin/ampicillin |

Antifungal Activities

The antifungal potential of oxazole (B20620) derivatives is well-documented, particularly against various Candida species. Dihydrooxazoles, which are partially saturated analogues of oxazoles, have recently been described as potential antifungal agents. mdpi.com A series of (4S, 5S)-5-(1,3-diaryl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated good antifungal activity against C. albicans, C. tropicalis, and C. krusei, with minimum inhibitory concentration (MIC) values often lower than the standard drug fluconazole (B54011). mdpi.com Other research has highlighted that certain 1,3,4-oxadiazole-2-thiol (B52307) derivatives possess fungicidal activity against strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org Furthermore, some 2,5-disubstituted 1,3,4-oxadiazoles showed activity against A. niger and C. albicans that was 8 to 16 times greater than fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Oxazole Derivatives

| Compound/Derivative Class | Fungal Strain | Finding |

|---|---|---|

| (4S, 5S)-5-(1,3-diaryl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. (e.g., C. albicans, C. tropicalis) | Good activity, MIC values lower than fluconazole mdpi.com |

| 5-substituted 1,3,4-oxadiazole-2-thiols | A. flavus, A. niger, A. fumigatus, Mucor spp. | Active at 200 µg/mL asianpubs.org |

| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8-16 times more active than fluconazole nih.gov |

Anti-biofilm Formation Studies

Bacterial biofilms present a significant challenge in treating infections, and agents that can inhibit their formation are of great interest. Research into oxazole derivatives has shown promising results in this area. For example, some carbazole (B46965) derivatives incorporating a 1,3,4-oxadiazole ring have demonstrated the ability to inhibit biofilm formation. frontiersin.org In studies on pyrrolidine (B122466) derivatives, a hydrazone with a 5-nitrothien-2-yl fragment showed excellent results in disrupting established biofilms of both S. aureus and E. coli. nih.gov

Anti-inflammatory Properties

The 1,3-oxazole ring is a key structural component in several anti-inflammatory drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. nih.gov This has spurred research into novel derivatives of 5-phenyl-1,3-oxazole-4-carboxylic acid as potential anti-inflammatory agents.

In vitro and in vivo Anti-inflammatory Models

Studies have demonstrated the anti-inflammatory effects of oxazole derivatives in both laboratory and animal models. Indazole derivatives, for example, have been shown to significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.govresearchgate.net In one study, 5-aminoindazole (B92378) at a dose of 100 mg/kg produced an 83% inhibition of paw edema, an effect comparable to the standard drug diclofenac. nih.gov The mechanism for this activity is linked to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net In vitro assays confirmed that these compounds inhibit COX-2 in a concentration-dependent manner. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of Related Indazole Derivatives

| Compound | Dose (mg/kg) | Max. Inhibition of Paw Edema (%) | Time (hours) |

|---|---|---|---|

| 5-aminoindazole | 25 | 39.90 ± 0.36 | 5 |

| 5-aminoindazole | 50 | 60.09 ± 0.32 | 5 |

Data derived from studies on indazole derivatives, which share structural similarities and mechanisms with some oxazole compounds. nih.gov

Anticancer and Cytotoxic Activities

The oxazole scaffold is a privileged structure in the design of new anticancer agents due to its ability to interact with various biological targets. nih.gov A number of derivatives have shown significant cytotoxic activity against a range of human cancer cell lines.

A notable example is methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which exhibited potent and broad-range cytotoxic activity when screened by the National Cancer Institute (NCI) against 60 human cancer cell lines. bioorganica.com.ua This compound demonstrated average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively. bioorganica.com.ua Molecular docking studies suggest that its mechanism of action may involve interactions with tubulin and cyclin-dependent kinase 2 (CDK2). bioorganica.com.ua Similarly, other studies on 1,2,4- and 1,3,4-oxadiazole hybrids have identified compounds with high inhibitory activity against glioblastoma, ovarian, breast, and lung cancer cell lines, with some showing IC50 values in the range of 14-38 µM. nih.gov

Table 4: Anticancer Activity of a 5-Sulfonyl-1,3-oxazole-4-carboxylate Derivative

| Compound | Parameter | Average Value (mol/L) |

|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | GI50 (Growth Inhibition 50%) | 5.37 x 10⁻⁶ |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | TGI (Total Growth Inhibition) | 1.29 x 10⁻⁵ |

Data from NCI-60 cell line screening. bioorganica.com.ua

Screening against Cancer Cell Lines (e.g., Leukemia, Melanoma, CNS, Ovarian, Prostate, Breast, Lung, Kidney)

A series of novel 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates underwent in vitro screening against 60 human cancer cell lines as part of the National Cancer Institute (NCI) protocol. bioorganica.com.uaresearchgate.net This screening encompassed a wide range of cancers, including leukemia, melanoma, as well as lung, kidney, central nervous system (CNS), ovarian, prostate, and breast cancers. bioorganica.com.uaresearchgate.net

Among the synthesized compounds, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) demonstrated a potent and broad range of cytotoxic activity. bioorganica.com.uaresearchgate.net Its efficacy was notable across various cancer cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from as low as 1.78 μM against the non-small cell lung cancer NOP-92 cell line to over 100 μM for other lines, indicating a degree of selectivity. researchgate.net

Similarly, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were tested against a panel of cancer cell lines. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) was particularly effective against melanoma, leukemia, breast, and colon cancer cell lines, with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively. nih.gov Another derivative, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u), showed maximum activity on the MDA-MB-435 melanoma cell line with a growth percentage of just 6.82. nih.gov

Furthermore, a study on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles revealed that 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) had a promising effect, particularly on the MDA-MB-231 breast adenocarcinoma cell line. nih.gov

Interactive Data Table: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | Non-Small Cell Lung | NOP-92 | GI50 | 1.78 µM | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Melanoma | MDA-MB-435 | Growth Percent | 15.43% | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Leukemia | K-562 | Growth Percent | 18.22% | nih.gov |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | Melanoma | MDA-MB-435 | Growth Percent | 6.82% | nih.gov |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | Breast Adenocarcinoma | MDA-MB-231 | - | Promising | nih.gov |

Mechanisms of Action and Target Identification (e.g., BRAF Kinase Inhibition, Tubulin Interaction, CDK2 Complex Formation)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. Molecular docking studies have been instrumental in elucidating these potential pathways.

For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) was evaluated for its possible interaction with tubulin and its ability to form a complex with Cyclin-Dependent Kinase 2 (CDK2). bioorganica.com.uaresearchgate.netresearchgate.net Docking studies showed that this compound could potentially bind to the colchicine (B1669291) binding site of tubulin, as well as the ATP-binding site of CDK2, suggesting that its anticancer activity may stem from the disruption of microtubule formation and cell cycle regulation. researchgate.net

In a different study, a series of 2-substituted-aryl-3-substituted-phenyl-oxazole-4-thiazolidines were investigated as potential CDK2 inhibitors. jscholarpublishers.com Induced-fit molecular docking was performed on these analogues against the CDK2 target protein (PDB ID 3EZR), indicating their potential to inhibit this key cell cycle regulator. jscholarpublishers.com

While direct evidence for BRAF kinase inhibition by this compound derivatives is not explicitly detailed in the provided context, the broader class of oxazole derivatives has been associated with tyrosine kinase inhibition. nih.govderpharmachemica.comd-nb.info For example, Mubritinib is an oxazole-containing compound that functions as a tyrosine kinase inhibitor. nih.govderpharmachemica.comd-nb.info

Other Reported Biological Activities of Oxazole Derivatives

Beyond their anticancer properties, oxazole derivatives exhibit a range of other biological activities that are of therapeutic interest.

Antidiabetic Activity (e.g., Alpha-Amylase Inhibition, PPARγ Targeting)

Oxazole and its related oxadiazole derivatives have been investigated for their potential in managing diabetes. A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. researchgate.netrjptonline.orgjournalgrid.comnih.gov By inhibiting α-amylase, these compounds can delay the breakdown of starch and reduce postprandial hyperglycemia. nih.govnih.gov For example, certain novel 1,3,4-oxadiazole derivatives have shown significant α-amylase inhibitory activity. researchgate.netnih.gov One study found that compound 5g, an aryl derivative, exhibited strong inhibitory activity with an IC50 value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose. nih.gov

Another important target for antidiabetic drugs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov Certain α-Alkoxy arylpropanoic acids containing a 2-phenyloxazole-4yl-alkyl moiety have been identified as potent activators of PPARγ. nih.gov Additionally, novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives have been designed and synthesized as PPARα/γ dual agonists, with one lead compound exhibiting potent hypoglycemic and insulin-sensitizing effects in animal models. nih.gov

Antioxidant Activity

Several studies have highlighted the antioxidant potential of oxazole and oxadiazole derivatives. nih.govrsc.org The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals. nih.gov For instance, a series of 1,3,4-oxadiazole derivatives containing phenolic acid moieties were synthesized and shown to be effective scavengers of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. rsc.org The presence of electron-donating substituents on the thienopyrimidine ring of some N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives was found to enhance their radical scavenging activity. nih.gov

Anti-platelet Aggregation

Derivatives of oxazole have been shown to possess anti-platelet aggregation properties. nih.gov Ditazole, an oxazole derivative, is known as a platelet aggregation inhibitor. nih.govderpharmachemica.comd-nb.info Studies on synthetic isoxazoles, a related class of compounds, have demonstrated their ability to inhibit platelet aggregation induced by agonists like ADP and collagen. nih.gov For example, 5-phenyl-3-(3-pyridyl)isoxazole was found to completely suppress platelet aggregation induced by arachidonic acid. researchgate.net

Antiprotozoal Activity

The antiprotozoal activity of oxazole derivatives has been an area of active research. researchgate.net A study focusing on 2-amino-4-(p-substituted phenyl)-oxazole derivatives revealed their in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole (3d), which showed an IC50 of 1.17 µM. For T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole (3e) was the most potent, with an IC50 of 1.89 µM. researchgate.net

Antiviral Properties

The emergence of viral diseases has underscored the urgent need for novel antiviral agents. In this context, derivatives of this compound have been investigated for their potential to inhibit viral replication. Research has demonstrated that certain modifications of this core structure can lead to potent antiviral activity against a range of viruses.

A notable study focused on a series of novel (5-oxazolyl)phenyl amine derivatives, which are structurally related to this compound. These compounds were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and coxsackie virus B6 (CVB6). nih.gov

The investigation revealed that several of the synthesized compounds exhibited potent antiviral effects. Specifically, compounds 17a1 , 17a4 , 17a6 , 17b1 , 17d1 , 17e2 , and 17g3 displayed significant activity against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM. nih.gov It was also noted that most of these derivatives showed low cytotoxicity in Huh7.5 cells. nih.gov

Furthermore, a number of these derivatives demonstrated strong activity against enteroviruses. Compounds 17a1 , 17a4 , 17a5 , 17a6 , 17b1 , 17b2 , 17g1 , and 17g3 were effective against CVB3 and/or CVB6 at low concentrations, with IC₅₀ values below 2.0 μM. nih.gov These findings highlight the potential of the 5-phenyl-1,3-oxazole scaffold in the development of new antiviral therapies. The most biologically active compounds from these assays, including 17a1 , 17a4 , 17a8 , 17b1 , 17d1 , 17e2 , 17f3 , and 17g3 , were identified for further investigation. nih.gov

The detailed antiviral activities of selected (5-oxazolyl)phenyl amine derivatives are presented in the table below.

| Compound | Target Virus | IC₅₀ (μM) |

| 17a1 | HCV | 0.28 - 0.92 |

| CVB3 and/or CVB6 | < 2.0 | |

| 17a4 | HCV | 0.28 - 0.92 |

| CVB3 and/or CVB6 | < 2.0 | |

| 17a5 | CVB3 and/or CVB6 | < 2.0 |

| 17a6 | HCV | 0.28 - 0.92 |

| CVB3 and/or CVB6 | < 2.0 | |

| 17b1 | HCV | 0.28 - 0.92 |

| CVB3 and/or CVB6 | < 2.0 | |

| 17b2 | CVB3 and/or CVB6 | < 2.0 |

| 17d1 | HCV | 0.28 - 0.92 |

| 17e2 | HCV | 0.28 - 0.92 |

| 17g1 | CVB3 and/or CVB6 | < 2.0 |

| 17g3 | HCV | 0.28 - 0.92 |

| CVB3 and/or CVB6 | < 2.0 |

Computational and Theoretical Investigations of 5 Phenyl 1,3 Oxazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic characteristics of a molecule. These methods solve quantum mechanical equations to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. For oxazole-based compounds, these calculations are crucial for predicting their behavior in chemical reactions and biological environments. scispace.comirjweb.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com It is particularly effective for handling relatively large organic molecules, offering a balance between accuracy and computational cost. scispace.com DFT calculations are used to optimize the molecular geometry of oxazole (B20620) derivatives and to compute various parameters such as bond lengths, bond angles, net charges, and dipole moments. scispace.comresearchgate.net

Studies on related heterocyclic systems, such as oxadiazole and thiazole (B1198619) derivatives, frequently use the B3LYP functional combined with basis sets like 6-311G++(d,p) or 6-311++G(d,p). irjweb.comacs.orgajchem-a.com These calculations provide a detailed picture of the electron density distribution, revealing the molecule's inherent electronic properties. For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT was used to calculate structural parameters and vibrational frequencies, which showed excellent agreement with experimental data. ajchem-a.com Such analyses help to elucidate the relationship between a molecule's structure and its chemical reactivity. scispace.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govresearchgate.net Conversely, a large energy gap points to high kinetic stability and lower reactivity. irjweb.com Computational studies on various donor-acceptor molecules demonstrate that the HOMO-LUMO gap can be tuned by altering substituents, which in turn affects the molecule's electronic and optical properties. nankai.edu.cn

For a structurally related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO and LUMO energies and the corresponding energy gap, as detailed in the table below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Local Reactive Descriptors and Chemical Reactivity

The MEP surface provides a visual guide to the charge distribution. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. In a theoretical study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring were the most electron-rich areas, identifying them as the primary binding sites for electrophilic attack. ajchem-a.com Such analyses are invaluable for predicting intermolecular interactions and understanding the mechanisms of chemical reactions. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological receptors. These methods are fundamental in drug discovery and materials science.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and identifying potential inhibitors. jusst.org The process involves predicting the binding conformation and estimating the binding affinity using scoring functions. jusst.org

Derivatives of phenyl-oxazole and other similar heterocycles have been the subject of numerous docking studies to explore their potential as inhibitors for various enzymes. For example, docking studies on 4-phenyl-2-oxazole derivatives identified them as potential inhibitors of phosphodiesterase type 4 (PDE4), with the results suggesting that specific substitutions on the phenyl ring could enhance binding interactions within the metal-binding domain of the enzyme. nih.govsci-hub.se Similarly, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid were docked into the active sites of cyclooxygenase-1 (COX-1) and COX-2 to predict their selective inhibitory activity. researchgate.net

| Compound Class | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 4-Phenyl-2-oxazole derivatives | Phosphodiesterase 4B (PDE4B) | Introduction of a methoxy (B1213986) group on the phenyl ring showed good interaction with the metal binding pocket. | nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-1 and COX-2 | Docking results suggested several derivatives are active COX inhibitors with a preference for COX-2. | researchgate.net |

| 1,3,4-Oxadiazole (B1194373) derivatives | Acetylcholinesterase (AChE) | Identified specific compounds with ideal docking poses and interactions within the AChE active site. | nih.gov |

| Isoxazole (B147169) and oxadiazole derivatives | Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT) | Identified compounds with strong binding energies, suggesting potential as larvicidal candidates. | nih.gov |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and confirming that the binding pose is stable. youtube.com

The stability of the complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. For instance, MD simulations were used to confirm the binding stability of 1,3,4-oxadiazole derivatives within the active site of cholinesterase enzymes. nih.gov In another study, 300 ns MD simulations were conducted on isoxazole and oxadiazole derivatives complexed with 3-hydroxykynurenine transaminase to validate the stability of the docked poses. nih.gov These simulations are crucial for verifying the results of docking studies and providing a more dynamic and realistic model of the ligand-receptor interaction. youtube.com

Pharmacophore Modeling

Pharmacophore modeling is a pivotal computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For scaffolds related to 5-phenyl-1,3-oxazole-4-carboxylic acid, this modeling helps in understanding the key interactions with biological targets and in designing novel derivatives with enhanced activity.

While direct pharmacophore modeling studies on this compound are not extensively detailed in the available literature, the methodologies applied to structurally similar heterocyclic compounds provide a clear framework. For instance, studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which also feature a phenyl group and a carboxylic acid attached to a five-membered heterocycle, utilize programs like the CatalystHipHop approach. researchgate.netnih.gov This method generates hypothetical models based on a training set of active inhibitors to define the crucial chemical features, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, necessary for activity. researchgate.netnih.gov The resulting pharmacophore model serves as a 3D query to screen virtual libraries for new potential inhibitors or to guide the modification of existing compounds. This strategy aims to investigate and predict the selective inhibitory activity of a test set of compounds by expressing the degree of mapping to the generated hypothetical model in terms of fit values. researchgate.net Similarly, in the development of Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma dual agonists, novel 1,3-dioxane (B1201747) carboxylic acid derivatives were designed with a substituted oxazole tail, capitalizing on the structural requirements and pharmacophoric features of known potent glitazones. nih.gov

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They seek to correlate the chemical structure of a compound with its biological activity. For the this compound scaffold, these studies are crucial for optimizing therapeutic efficacy.

SAR analyses have been explicitly conducted on 5-substituted oxazole-4-carboxylic acid derivatives to determine their inhibitory effects on blood platelet aggregation. nih.gov These studies systematically modify the substituent at the 5-position of the oxazole ring and measure the corresponding changes in biological activity to establish clear relationships. nih.gov Further investigations into derivatives of 4-phenyl-2-oxazole as potential phosphodiesterase type 4 (PDE4) inhibitors also contribute to the understanding of SAR for this class of compounds. ebi.ac.uknih.gov QSAR studies take this a step further by applying statistical methods to create mathematical models that predict the activity of novel compounds. For closely related structures like 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, three-dimensional qualitative structure-selectivity relationship (3D QSSR) methods have been employed to analyze anti-inflammatory activity and predict selectivity towards enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov

The elucidation of a pharmacophore is the first step in understanding the SAR of a series of active molecules. It involves identifying the key functional groups and their spatial relationships that are recognized by the target receptor or enzyme.

The process often involves computational methods applied to a series of active compounds. For example, in a study of anti-inflammatory 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a training set of 15 active COX-2 inhibitors was used to generate a pharmacophore model. researchgate.netnih.gov The model identified the critical features responsible for binding and inhibition. The degree to which new derivatives from the test set fit this pharmacophoric model provided a qualitative measure of their potential for selective COX-2 inhibition. researchgate.netnih.gov In a different context, the design of PPAR alpha/gamma dual agonists involved incorporating a substituted oxazole as a lipophilic tail, based on the known pharmacophore of potent glitazones and fibric acid chemotypes, demonstrating how an established pharmacophore can be used to design new chemical entities. nih.gov

The type and position of substituents on the this compound core profoundly influence its biological activity. Modifications to the phenyl ring or other parts of the molecule can alter its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A notable finding comes from studies on 4-phenyl-2-oxazole derivatives as PDE4 inhibitors. Docking results revealed that the introduction of a methoxy group at the para-position of the phenyl ring was beneficial, leading to a good interaction with the metal binding pocket domain of PDE4B and enhancing inhibitory activity. ebi.ac.uknih.gov Studies on other related heterocyclic systems, such as 1,3,4-oxadiazoles, provide further insight into general principles that may apply. It is generally accepted that lipophilic substitutions can facilitate the transport of drug molecules across the biological membranes of microorganisms. researchgate.net Furthermore, the presence of electronegative groups, such as chloro (Cl) or nitro (NO₂), on the phenyl ring has been shown to enhance the antimicrobial activities of certain drug moieties. researchgate.netnih.gov For some 5-aryl-1,3,4-oxadiazole-2-thiols, antitubercular activity was found to increase with specific halogen substitutions on the phenyl ring. nih.gov

Table 1: Influence of Phenyl Ring Substituents on the Activity of Oxazole/Oxadiazole Derivatives This table is generated based on findings from structurally related heterocyclic compounds to illustrate general principles.

| Substituent Group | Position on Phenyl Ring | Observed Effect on Biological Activity | Target/Activity | Source |

|---|---|---|---|---|

| Methoxy (-OCH₃) | para- | Enhanced inhibitory activity | PDE4B | ebi.ac.uknih.gov |

| Chloro (-Cl) | para- | Increased antitubercular activity | M. tuberculosis | nih.gov |

| Nitro (-NO₂) | para- | Enhanced antimicrobial activity | Various bacteria | researchgate.netnih.gov |

| Bromo (-Br) | para- | Increased antitubercular activity | M. tuberculosis | nih.gov |

Predictive modeling combines SAR data with computational techniques to forecast the therapeutic potential of unsynthesized compounds. This approach saves significant resources by prioritizing the synthesis of candidates with the highest probability of success.

Molecular docking is a primary tool for this purpose. In the study of PDE4 inhibitors, docking simulations suggested that specific 4-phenyl-2-oxazole derivatives would have a strong interaction with the PDE4B binding domain, a prediction that correlated with their observed in vitro activity. ebi.ac.uknih.gov A similar approach was used for triazole analogues, where docking into the X-ray crystal structures of COX-1 and COX-2 using the GOLD program suggested that several novel derivatives would be active COX inhibitors with a significant preference for COX-2. researchgate.netnih.gov Beyond docking, other analyses can predict a compound's mechanism of action. For a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles evaluated for anticancer activity, a COMPARE analysis was performed. biointerfaceresearch.com The analysis showed a weak to moderate correlation with compounds having known mechanisms of antitumor activity, suggesting a potentially novel mode of action for these oxazole derivatives and identifying them as lead compounds for further study. biointerfaceresearch.com

Table 2: Predictive Modeling Techniques and Findings for Oxazole-Related Scaffolds

| Modeling Technique | Compound Scaffold | Predicted Therapeutic Potential / Finding | Target Enzyme/Cell Line | Source |

|---|---|---|---|---|

| Molecular Docking | 4-Phenyl-2-oxazole derivatives | Good interaction with the metal binding pocket domain, enhancing inhibitory activity. | PDE4B | ebi.ac.uknih.gov |

| Molecular Docking (GOLD) | 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives | Active COX inhibition with significant preference for COX-2. | COX-1 / COX-2 | researchgate.netnih.gov |

Future Research Directions and Therapeutic Implications

Optimization of Synthetic Protocols for Enhanced Yield and Sustainability

The advancement of synthetic methodologies is crucial for the efficient and environmentally conscious production of 5-phenyl-1,3-oxazole-4-carboxylic acid and its derivatives. Future efforts are directed towards optimizing existing protocols to improve both chemical yield and sustainability. The adoption of green chemistry principles is central to this endeavor. Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions are being explored to reduce reaction times and energy consumption.

Comprehensive Biological Evaluation and Target Identification

While this compound itself is primarily a building block, its derivatives have been investigated for a range of biological activities. google.comgoogle.comgoogle.com A key future direction is the comprehensive biological screening of new analogs to identify and validate their molecular targets.

Table 1: Investigated Biological Targets for Derivatives of this compound

| Target Protein | Potential Therapeutic Area | Role of Derivative | Reference |

|---|---|---|---|

| ALX Receptor (ALXR) | Inflammatory Diseases, Obstructive Airway Diseases | Agonist | google.com |

| 11-beta-HSD-1 | Metabolic Diseases (e.g., Diabetes) | Inhibitor | google.com |

| Beta-secretase 2 (BACE2) | Diabetes | Inhibitor | google.com |

| Peroxisome proliferator-activated receptor (PPAR) α/γ | Diabetes | Dual Agonist |

This table is based on research into derivatives of the core oxazole (B20620) structure.

Initial research has identified promising in vitro activity for derivatives against targets like the ALX receptor and 11-beta-HSD-1. google.comgoogle.com The next critical step involves extensive in vitro profiling across a wide range of assays to confirm potency and, crucially, selectivity against other related proteins. Following this, comprehensive in vivo studies in relevant animal models are imperative. These studies will be essential to evaluate the efficacy, pharmacokinetics, and therapeutic index of lead compounds, confirming that the in vitro activity translates into a tangible therapeutic effect in a living system.

Understanding how these molecules function at a cellular level is paramount. For derivatives acting as ALX receptor agonists, future research must elucidate the downstream signaling pathways they modulate to control immune responses. google.com For enzyme inhibitors, such as those targeting 11-beta-HSD-1 or BACE2, studies should focus on the kinetics of binding and how the inhibition of these enzymes leads to the desired physiological outcomes, like improved glucose metabolism. google.comgoogle.com Research into related oxazole structures suggests that potential mechanisms could also involve the disruption of bacterial cell membranes or the modulation of metabolic pathways critical for cancer cell survival.

Advanced SAR and QSAR Studies for Rational Drug Design

The existing data on various derivatives provides a solid foundation for conducting advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational approaches are vital for building predictive models that can guide the rational design of future compounds. By correlating structural features with biological activity, researchers can prioritize the synthesis of molecules with the highest probability of success.

The primary goal of future medicinal chemistry efforts will be the design and synthesis of new analogs with enhanced therapeutic properties. Using the this compound core, modifications can be systematically introduced. For example, creating a library of amides by reacting the carboxylic acid with various amines is a proven strategy for exploring new chemical space and improving target engagement. semanticscholar.org The phenyl group offers another site for modification, where substitutions could enhance properties like membrane penetration and potency. The aim is to fine-tune the structure to maximize interaction with the intended biological target while minimizing off-target effects.

A more advanced strategy for future development is molecular hybridization. This technique involves combining the this compound scaffold with another known pharmacophore to create a single hybrid molecule with dual or synergistic activity. For instance, it could be hybridized with a known anticancer agent to develop a compound with enhanced cytostatic properties or combined with another anti-inflammatory moiety to create a novel treatment for complex inflammatory diseases. This approach could lead to the development of first-in-class therapeutics with unique mechanisms of action.

Translational Research for Therapeutic Development

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a long and complex process known as translational research. For derivatives of this compound, this pathway involves rigorous preclinical evaluation to identify and optimize lead compounds for potential clinical use.

The preclinical phase focuses on optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Research on derivatives of this compound has yielded promising candidates for various diseases.

One significant area of investigation is in the treatment of metabolic disorders. Researchers identified a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides as potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme critical for triglyceride synthesis. nih.gov Inhibition of DGAT-1 is a potential strategy for treating obesity and type 2 diabetes. nih.gov Through lead optimization, compound 29 , a carboxylic acid derivative of this oxazole series, was discovered. It demonstrated a dose-dependent inhibition of weight gain in diet-induced obese rats and also improved glucose tolerance in an oral glucose tolerance test. nih.gov

Another therapeutic target for oxazole derivatives is phosphodiesterase type 4 (PDE4). Inhibition of PDE4 increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which can produce anti-inflammatory effects and relax airway smooth muscle, making it a viable target for asthma and chronic obstructive pulmonary disease (COPD). A study focused on synthesizing and evaluating 4-phenyl-2-oxazole derivatives found that several compounds exhibited significant PDE4B inhibitory activity. sci-hub.senih.gov Notably, one compound with a methoxy (B1213986) group on the phenyl ring showed an IC₅₀ value of 1.4 μM, which was more potent than the reference drug Rolipram (B1679513) (IC₅₀ = 2.0 μM). nih.gov This lead compound also showed good in vivo activity in animal models of asthma. nih.gov

Table 1: Preclinical Data for Lead Oxazole Compounds

| Compound Class | Therapeutic Target | Lead Compound Example | Key Preclinical Finding | Potential Indication | Source |

|---|---|---|---|---|---|

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | Diacylglycerol acyltransferase-1 (DGAT-1) | Compound 29 | IC₅₀ = 57 nM (enzyme assay); Dose-dependent weight gain inhibition in obese rats. | Obesity, Diabetes | nih.gov |

| 4-Phenyl-2-oxazole derivatives | Phosphodiesterase 4B (PDE4B) | Compound 5j | IC₅₀ = 1.4 μM; More potent than Rolipram in vitro; Effective in animal models of asthma. | Asthma, COPD | sci-hub.senih.gov |

Emerging Applications beyond Medicinal Chemistry

While the primary focus of research on this compound has been its medicinal potential, its structural features also lend themselves to applications in other scientific fields, notably in agriculture and as a tool in organic synthesis.

The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Heterocyclic compounds, including oxazoles, are a rich source of molecules with potent biological activity against plant pathogens and pests.

Derivatives of oxazole have been investigated as potential plant growth regulators. A study on oilseed rape (Brassica napus L.) found that certain oxazole derivatives, at very low concentrations (10⁻⁹M), significantly stimulated seedling growth. researchgate.net Compared to controls, these compounds increased shoot length by 11-30%, the total number of roots by 8-68%, and the total length of roots by 5-43%. researchgate.net

While direct evidence for this compound as a pesticide is limited, the broader class of oxazole-containing structures shows significant promise. For instance, the related 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) cores are found in commercial and experimental agrochemicals. Tioxazafen, a commercial nematicide, is a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative used to control plant-parasitic nematodes. researchgate.net Furthermore, various synthesized 1,3,4-oxadiazole derivatives have demonstrated potent antifungal activity against significant maize pathogens like Exserohilum turcicum and Rhizoctonia solani. frontiersin.org Some of these compounds showed efficacy greater than the commercial fungicide carbendazim. frontiersin.org These findings suggest that the phenyl-oxazole scaffold is a promising pharmacophore for the development of new agrochemicals.

Table 2: Agrochemical Potential of Oxazole and Related Heterocycles

| Compound Class | Application Type | Target Organism/Plant | Observed Effect | Source |

|---|---|---|---|---|

| Oxazole Derivatives | Plant Growth Regulator | Oilseed Rape (Brassica napus L.) | Increased shoot and root growth at 10⁻⁹M concentration. | researchgate.net |

| 1,2,4-Oxadiazole Derivatives (e.g., Tioxazafen) | Nematicide | Plant-parasitic nematodes | Broad-spectrum nematicidal activity. | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Fungicide | Maize pathogens (e.g., E. turcicum) | Inhibited mycelial growth, with some compounds outperforming carbendazim. | frontiersin.org |

In organic synthesis, this compound serves as a valuable building block. chemscene.com Its structure provides a rigid scaffold that can be chemically modified to create more complex molecules. The development of efficient synthetic routes to access oxazoles directly from readily available carboxylic acids underscores their importance as synthetic intermediates. acs.org

The oxazole ring itself is a stable aromatic system, but the carboxylic acid group at the 4-position provides a reactive handle for a variety of chemical transformations. For example, the carboxylic acid can be converted into an ester or an amide, which is a key step in the synthesis of the previously mentioned DGAT-1 and PDE4 inhibitors. nih.govsci-hub.se The synthesis of these bioactive molecules often involves an initial step of creating the core this compound structure, followed by coupling reactions at the carboxylic acid position. sci-hub.se

Furthermore, the oxazole ring can be synthesized from acyclic precursors, and this compound itself can be prepared from its corresponding ethyl ester via hydrolysis. chemicalbook.com The versatility of oxazolones (the keto tautomers of hydroxyoxazoles) as precursors to highly-substituted heterocycles and amino acids further highlights the foundational role of this structural class in synthetic chemistry. nih.gov While not a catalyst itself, its role as a key intermediate or starting material is crucial for the streamlined synthesis of diverse and complex target molecules. acs.org

常见问题

Q. What are the standard synthetic routes for 5-phenyl-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using substituted precursors. For example, oxazole rings can be formed via condensation of α-keto acids with benzamide derivatives under acidic conditions. Key parameters include temperature (80–120°C), solvent choice (e.g., acetic acid or DMF), and catalysts (e.g., H2SO4). Evidence from analogous oxadiazole syntheses suggests yields range from 60–85% depending on substituent steric effects . Table 1 : Comparison of Reaction Conditions for Oxazole Derivatives

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzamide + α-keto acid | Acetic Acid | 100 | H2SO4 | 75 | |

| Nitrile oxide + alkyne | THF | 25 | – | 82 |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weak acids. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts). Pre-formulation studies should assess pH-dependent solubility for bioactivity assays .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., halogens) modulate bioactivity, and what SAR trends are observed?

- Methodological Answer : Fluorine or chlorine substituents at ortho/para positions enhance metabolic stability and receptor binding. For example, 5-(2-fluorophenyl) analogs show improved inhibitory activity against kinases (IC50 < 1 µM) compared to the parent compound. Computational docking (e.g., AutoDock Vina) can predict binding modes using crystal structures of target proteins .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Solutions include:

- Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs.

- DSC Analysis : Verify thermal transitions (e.g., mp 147–151°C for related derivatives ).

- Cross-validate Spectra : Compare with high-purity commercial samples (e.g., Thermo Scientific™, 97% purity ).

Q. What are the best practices for designing derivatives to improve pharmacokinetic properties?

- Methodological Answer :

- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability.

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to balance lipophilicity (target LogP 2–3) .

- In Vitro ADME : Use Caco-2 assays for permeability and microsomal stability testing .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.

- Dose-Response Curves : Ensure in vivo dosing accounts for bioavailability (e.g., compare IV vs. oral administration).

- Species-Specific Differences : Test humanized models or primary cell lines .

Methodological Tables

Table 2 : Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.17 g/mol | |

| Purity (HPLC) | ≥97% | |

| Solubility (DMSO) | 50 mg/mL | |

| logP (Predicted) | 1.2 |

Table 3 : Common Characterization Techniques and Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。